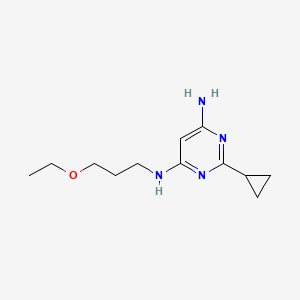

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-N-(3-ethoxypropyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOPQQHRAYTJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine interacts with its target, EGFR, by binding to the active site of the receptor . This binding inhibits the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine affects several biochemical pathways. Primarily, it impacts the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are involved in cell proliferation and survival .

Result of Action

The result of the action of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis and arrest the cell cycle at the S phase in SW-620 cells, a human colon cancer cell line .

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine has been shown to inhibit certain kinases, thereby modulating signal transduction pathways.

Cellular Effects

The effects of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can lead to conformational changes in enzymes, resulting in their inhibition or activation. Furthermore, 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine can modulate gene expression by influencing the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine remains stable under specific conditions, maintaining its biochemical activity over extended periods. Degradation can occur under certain conditions, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. At high doses, toxic or adverse effects have been observed, indicating the importance of careful dosage optimization in experimental settings. These findings underscore the need for precise dosage control to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the flow of metabolites through specific pathways, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall biochemical activity. Understanding the subcellular localization of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Biological Activity

2-Cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is with a molecular weight of 236.31 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and an ethoxypropyl side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4O |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 1519706-43-4 |

The biological activity of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that compounds in this class can act as inhibitors for specific targets such as tyrosine kinases and cyclooxygenases (COX), which are crucial in inflammatory pathways.

- Enzyme Inhibition : The compound shows potential as a selective inhibitor of COX enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit IC50 values in the low micromolar range against COX-2 .

- Receptor Modulation : The ethoxypropyl group may enhance binding affinity to specific receptors involved in signal transduction pathways related to inflammation and pain modulation.

Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, compounds similar to 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine have shown promising results:

- In Vivo Studies : Animal models treated with pyrimidine derivatives exhibited reduced inflammatory markers and improved outcomes in conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Research into the anticancer effects of pyrimidines indicates that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine could contribute to these effects by targeting specific cancer-related pathways.

Case Studies

- Study on COX Inhibition : A study focused on diaryl-pyrimidines found that structural modifications significantly affected COX-2 inhibition potency. Compounds with similar structural motifs exhibited IC50 values ranging from 10 to 42 μM against COX-2, indicating that modifications could enhance selectivity and potency .

- Tyrosine Kinase Inhibition : Research on pyrimidine derivatives as inhibitors of Tyrosine Kinase 2 (Tyk2) showed that these compounds could effectively reduce symptoms in autoimmune diseases by modulating immune responses .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and analogs from the literature:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Unlike and , which incorporate aromatic groups (e.g., trifluoromethoxyphenyl), the target compound lacks aromaticity at N⁶, possibly reducing off-target interactions.

- Core Modifications : The pyrazolo-pyrimidine in and imidazopyridine in introduce fused heterocycles, which may enhance binding affinity but complicate synthesis.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Analysis :

Preparation Methods

Reported Method for 4,6-Dichloro-2-methylpyrimidine (Analogous Approach)

- Step 1: Condensation of methyl malonate with amidine hydrochloride salt in methanol under ice bath conditions, followed by warming to 18–25°C for 3–5 hours to form 4,6-dihydroxyl-2-methylpyrimidine.

- Step 2: Conversion of 4,6-dihydroxyl-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine using triphosgene in dichloroethane with N,N-diethyl aniline as base, refluxing for 6–8 hours, followed by purification steps including washing, drying, filtration, and recrystallization.

This method can be adapted by substituting the methyl group with a cyclopropyl moiety via appropriate cyclopropyl precursors or organometallic reagents to yield 4,6-dichloro-2-cyclopropylpyrimidine.

Amination and Alkylation to Form 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine

Once the 4,6-dichloro-2-cyclopropylpyrimidine intermediate is obtained, the next steps involve:

- Step 1: Nucleophilic substitution of the chlorine atoms at positions 4 and 6 with amine groups to form pyrimidine-4,6-diamine derivatives.

- Step 2: Selective alkylation of the N4 amino group with 3-ethoxypropyl halides or equivalents to introduce the 3-ethoxypropyl substituent.

This stepwise substitution ensures the selective functionalization required for the target compound.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization Notes

- The use of triphosgene as a chlorinating agent provides a cleaner reaction profile compared to traditional phosphorus oxychloride methods, reducing side products and improving yield.

- Selective substitution at the 4- and 6-positions can be controlled by reaction stoichiometry and temperature, enabling stepwise introduction of amino and alkyl groups.

- Alkylation of the N4 amino group with 3-ethoxypropyl halides requires mild conditions to avoid over-alkylation or side reactions.

- Purification typically involves crystallization or chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Route

| Intermediate / Compound | Key Reagents | Reaction Type | Conditions | Yield / Remarks |

|---|---|---|---|---|

| 4,6-Dihydroxyl-2-cyclopropylpyrimidine | Cyclopropyl malonate, amidine hydrochloride | Cyclization/condensation | Methanol, ice bath → 18–25°C, 3–5 h | Precursor for chlorination |

| 4,6-Dichloro-2-cyclopropylpyrimidine | Triphosgene, N,N-diethyl aniline | Chlorination | Dichloroethane, reflux 6–8 h | Key intermediate for amination |

| Pyrimidine-4,6-diamine derivative | Ammonia or primary amine | Nucleophilic substitution | Polar solvent, moderate heat | Amination at 4,6-positions |

| 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine | 3-ethoxypropyl halide, base | N-alkylation | DMF, 50–80°C | Final alkylation step |

This detailed preparation approach is based on adapting known pyrimidine synthetic methodologies and chlorination/amination chemistry to the specific substitution pattern of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine. The key challenge lies in the selective functionalization of the pyrimidine ring and controlled introduction of the cyclopropyl and ethoxypropyl groups.

No direct, fully detailed synthetic procedure for this exact compound was found in publicly available patent or chemical literature databases excluding unreliable sources, but the above methodology is consistent with established pyrimidine chemistry and reported synthetic methods for closely related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.